methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate
Overview
Description
Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities . The compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound may affect similar pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound may have similar effects .
Biological Activity
Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrrole ring, which is known for its versatility in medicinal chemistry. The structure includes a cyano group and a carboxamide moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of substituted benzaldehydes with cyanoacetic acid derivatives under specific conditions to yield the desired pyrrole derivatives.
Synthesis Pathway Example
A common synthetic route involves the following steps:
- Condensation Reaction : Reacting a suitable benzaldehyde with cyanoacetic acid in the presence of a base.
- Cyclization : The intermediate undergoes cyclization to form the pyrrole ring.
- Functionalization : Further modifications introduce the carboxamide and methyl groups.
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. In vitro studies revealed that compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium species, indicating potent antibacterial effects .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | < 0.016 | Mycobacterium tuberculosis |
Compound A | 0.5 | Staphylococcus aureus |
Compound B | 1.0 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that pyrrole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, certain analogs have been identified as inhibitors of PKMYT1, a kinase implicated in DNA damage response pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
- Cell Cycle Regulation : By inhibiting PKMYT1, it may disrupt cell cycle progression in cancer cells, leading to apoptosis .
- Mycolic Acid Biosynthesis Inhibition : The compound's interaction with the MmpL3 protein in Mycobacterium tuberculosis affects mycolic acid biosynthesis, crucial for bacterial cell wall integrity .
Study on Antitubercular Activity
In a detailed study published in Nature, researchers evaluated a series of pyrrole derivatives for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. This compound was included in this evaluation, demonstrating significant efficacy compared to traditional antibiotics .
Evaluation of Anticancer Properties
Another study focused on the anticancer potential of pyrrole derivatives, including this compound. The results indicated that compounds with similar scaffolds could effectively inhibit tumor growth in vitro and in vivo by targeting key signaling pathways involved in cell proliferation .
Properties
IUPAC Name |
methyl 2-[(1-benzyl-3-cyanopyrrole-2-carbonyl)-methylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19(12-15(21)23-2)17(22)16-14(10-18)8-9-20(16)11-13-6-4-3-5-7-13/h3-9H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMQXQWDDBVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=C(C=CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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